![molecular formula C19H18NO4- B12542934 (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate CAS No. 651737-09-6](/img/structure/B12542934.png)
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a phenyl group attached to the fourth carbon of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the benzyloxycarbonyl group into the pyrrolidine ring in a more sustainable and scalable manner .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include deprotected amines, substituted pyrrolidines, and oxidized carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The phenyl group may contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-tyrosine methyl ester: Similar in structure due to the presence of the benzyloxycarbonyl group.
Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester: Shares the benzyloxycarbonyl group and is used in similar synthetic applications
Uniqueness
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring, the benzyloxycarbonyl protecting group, and the phenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
651737-09-6 |
|---|---|
Molekularformel |
C19H18NO4- |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(2S)-4-phenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H19NO4/c21-18(22)17-11-16(15-9-5-2-6-10-15)12-20(17)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/p-1/t16?,17-/m0/s1 |
InChI-Schlüssel |
AWTYLTIZGJJONL-DJNXLDHESA-M |
Isomerische SMILES |
C1[C@H](N(CC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Kanonische SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
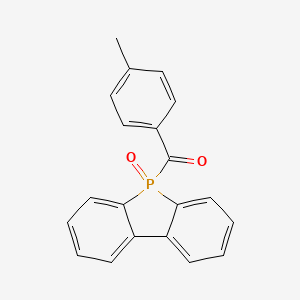
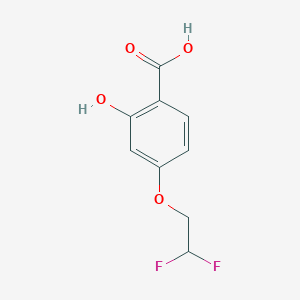
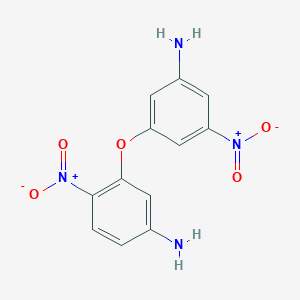

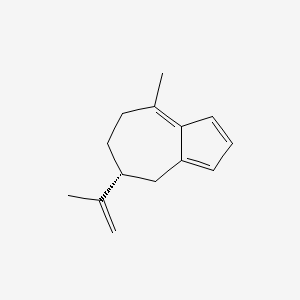
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
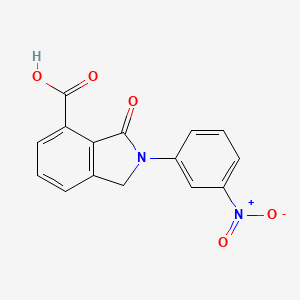
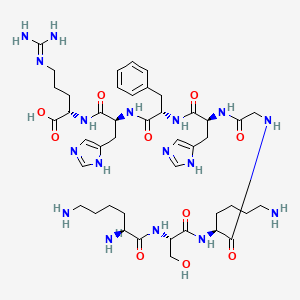
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
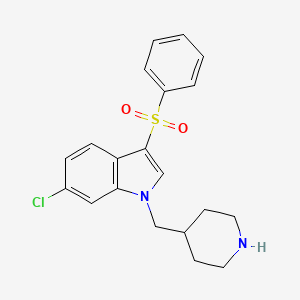
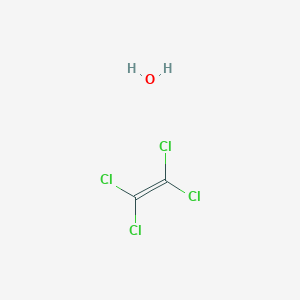
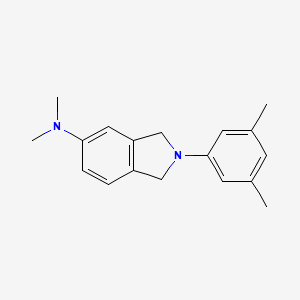
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
